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Compound of Interest

1-(3,4-Dimethoxyphenyl)-2-(2-
Compound Name:

methoxyphenoxy)propane-1,3-diol

Cat. No.: B077969

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
veratrylglycerol 3-guaiacyl ether, a key model compound in lignin chemistry and a valuable
building block in synthetic organic chemistry. The information presented herein is intended to
support research and development activities by providing detailed spectroscopic data and the
experimental protocols for their acquisition.

Chemical Structure and Properties

Veratrylglycerol 3-guaiacyl ether is a dimeric lignin model compound representing the 3-O-4
ether linkage, which is the most abundant linkage in natural lignin.

o Chemical Name: 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol

Molecular Formula: C1eH2206

Molecular Weight: 334.37 g/mol [1]

Appearance: White to light yellow crystalline solid.[2]

Solubility: Soluble in organic solvents such as methanol, ethanol, and dichloromethane.[2]

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b077969?utm_src=pdf-interest
https://www.benchchem.com/product/b077969?utm_src=pdf-body
https://cymitquimica.com/products/IN-DA007EUR/veratrylglycerol-guaiacyl-ether/
https://www.chembk.com/en/chem/veratrylglycerol-beta-guaiacyl%20ether
https://www.chembk.com/en/chem/veratrylglycerol-beta-guaiacyl%20ether
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077969?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Data

The following tables summarize the key spectroscopic data for veratrylglycerol 3-guaiacyl
ether.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 13C NMR Spectroscopic Data for Veratrylglycerol 3-Guaiacy! Ether

Atom ID Author Nomenclature Chemical Shift (ppm)
OMe Ci 55.84

OMe Cc2 55.88

OMe C3 55.88

G Cl1 61.04

A C18 73.77

B Cc17 88.82

A2 C10 110.05

A5 C9 111.07

B2 C6 112.21

Data obtained from the Biological Magnetic Resonance Bank (BMRB), entry bmse010044. The
solvent used was CDCls.[3]

Note: A complete assigned *H NMR spectrum was not available in the initial search.
Researchers should refer to publications on the synthesis and characterization of this
compound for detailed *H NMR data, including chemical shifts and coupling constants.

Infrared (IR) Spectroscopy

Table 2: Key FT-IR Absorption Bands for Veratrylglycerol B-Guaiacyl Ether
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Wavenumber (cm~?) Assignment

3400-3500 O-H stretching (hydroxyl groups)
2800-3000 C-H stretching

~1593 Aromatic ring C=C stretching
~1500 Aromatic ring C=C stretching
~1253 C-O stretching

~1027 C-O stretching

Characteristic absorption bands were identified from FT-IR spectra of veratrylglycerol-3-
guaiacyl ether and its close analog, guaiacylglycerol-B-guaiacyl ether.[4][5]

Mass Spectrometry (MS)

Mass spectrometry of veratrylglycerol 3-guaiacyl ether and related compounds is often
performed using techniques like gas chromatography-mass spectrometry (GC-MS), particularly
in the analysis of its degradation products.[6] The fragmentation pattern will be dependent on
the ionization method used. A detailed mass spectrum of the parent ion and its fragmentation
pattern should be consulted from dedicated analytical studies.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of lignin model compounds like veratrylglycerol 3-guaiacyl ether is
characterized by absorption bands related to the aromatic rings. The exact position of the
absorption maxima (Amax) can be influenced by the solvent and the substitution pattern on the
aromatic rings. For guaiacylglycerol-B-guaiacyl ether, a related compound, UV-Vis spectra have
been reported, showing characteristic absorption features.[7]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented. For specific instrument parameters and sample preparation details, it is
recommended to consult the original research articles.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 10-20 mg of veratrylglycerol 3-guaiacyl ether in
about 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCIs, Acetone-ds, DMSO-ds).

 Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).

» Data Acquisition: Acquire *H and 3C NMR spectra. For 3C NMR, a sufficient number of
scans should be accumulated to achieve a good signal-to-noise ratio.

o Data Processing: Process the raw data using appropriate software. Chemical shifts are
typically referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation: Prepare the sample using a suitable method such as KBr pellets, a thin
film on a salt plate (e.g., NaCl or KBr), or as a solution in a suitable solvent.

e Instrumentation: Use a Fourier-transform infrared spectrometer.
» Data Acquisition: Record the spectrum over the desired range (typically 4000-400 cm1).

o Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional groups.

Mass Spectrometry (MS)

o Sample Introduction: Introduce the sample into the mass spectrometer via a suitable
method, such as direct infusion or through a gas or liquid chromatograph.

« lonization: Employ an appropriate ionization technique (e.g., Electron lonization - El,
Electrospray lonization - ESI).

e Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-
flight).

o Data Interpretation: Analyze the resulting mass spectrum to determine the molecular weight
and fragmentation pattern of the compound.
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Ultraviolet-Visible (UV-Vis) Spectroscopy

o Sample Preparation: Prepare a dilute solution of veratrylglycerol 3-guaiacyl ether in a UV-
transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be
adjusted to yield an absorbance within the linear range of the instrument (typically 0.1-1.0).

e Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

o Data Acquisition: Record the absorbance spectrum over the desired wavelength range (e.g.,
200-400 nm).

o Data Analysis: Identify the wavelength(s) of maximum absorbance (Amax).

Experimental Workflow and Signaling Pathway
Diagrams

The following diagrams illustrate the general workflow for the spectroscopic analysis of a
chemical compound and a conceptual representation of how spectroscopic data contributes to
understanding its properties.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.
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Caption: Integration of spectroscopic data to inform chemical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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